molecular formula C14H15F2NO2 B104661 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone CAS No. 84162-82-3

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

Cat. No. B104661
CAS RN: 84162-82-3
M. Wt: 267.27 g/mol
InChI Key: UGPWQEIGJWVJDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel piperidine derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives were synthesized. These compounds were characterized using various analytical techniques such as 1H NMR, IR, mass spectral, and elemental analysis. The synthesis process aimed to explore the antileukemic activity of these compounds against human leukemic cell lines .

Molecular Structure Analysis

The structural analysis of piperidine derivatives is crucial for understanding their biological activity. In the second study, the molecular structure of a novel bioactive heterocycle, specifically (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was characterized. Techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies were employed. The compound was found to crystallize in the monoclinic crystal system with the space group P21/c. The conformation of the piperidine and morpholine rings, as well as the planarity of the benzisoxazole ring, were determined, providing insights into the compound's stability and potential interactions .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by their molecular structure. Although the provided papers do not detail specific chemical reactions involving 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, they do provide insights into the reactivity of similar compounds. For instance, the presence of electron-withdrawing halogen substituents in the compounds studied in the first paper suggests that such modifications can significantly affect the compounds' antiproliferative activity . This information can be extrapolated to hypothesize about the reactivity of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and can influence their biological activity. The first paper reports on the antiproliferative activity of the synthesized compounds, with IC50 values ranging from 1.6 to 8.0 µM, indicating their potential as antileukemic agents. The electron-withdrawing halogen substituents were found to enhance the in vitro potency against human leukemia cells . The second paper discusses the stability of the molecule, which is attributed to inter and intra-molecular hydrogen bonds of the type C—H…O and C—H…N. The Hirshfeld surface analysis further elucidates the intermolecular interactions present in the solid state of the crystal .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study detailed the synthesis and characterization of a compound using a click chemistry approach, with emphasis on its structure confirmed through X-ray diffraction analysis and its potential for further biological applications due to its interaction with proteins (Govindhan et al., 2017).
  • Another research focused on the synthesis of novel derivatives, showing significant antileukemic activity against human leukemic cell lines, highlighting the potential of these compounds in therapeutic applications (Vinaya et al., 2012).

Applications in Drug Synthesis

  • Research on the new synthetic route for iloperidone, starting from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, demonstrated a high yield and purity, suggesting its suitability for industrial production (Pa, 2013).

Antibacterial Activity

  • Studies have shown the antibacterial activity of compounds synthesized from piperidine, indicating their potential as antimicrobial agents. These compounds were evaluated for their antibacterial effectiveness, revealing some to exhibit good activity (Merugu et al., 2010).

Advanced Materials and Chemical Analysis

  • Research into the synthesis of related substances of iloperidone included the development of intermediates for quality control purposes, contributing to the understanding of chemical structures and potential drug synthesis (Jiangxi, 2014).
  • Another study focused on electrochemical synthesis related to the oxidation of a specific derivative, exploring new pathways for creating arylthiobenzazoles, indicating the compound's versatility in synthetic chemistry applications (Amani & Nematollahi, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinse thoroughly with water .

properties

IUPAC Name

1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPWQEIGJWVJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372387
Record name 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

CAS RN

84162-82-3
Record name 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84162-82-3
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Synthesis routes and methods I

Procedure details

To a slurry of 6.6 g of aluminum chloride and 20 ml of 1,3-difluorobenzene was added, with stirring at ambient temperature, 5.0 g of N-acetylisonipecotyl chloride. The reaction mixture was heated under reflux for 11/2 hrs and then poured onto 100 ml of ice and water. The mixture was extracted with chloroform. The chloroform fractions were combined, washed with water and dried over anhydrous magnesium sulfate and filtered. Evaporation of the filtrate gave an oil. Trituration of the oil with pentane gave 4.65 g (65.9%) of product, mp, 100°-102°.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
65.9%

Synthesis routes and methods II

Procedure details

1,3-difluorobenzene (6.7 g, 58.7 mmol) and ammonium chloride (13.3 g, 250 mmol) are added to 15 ml of dichloromethane and cooled to room temperature; thereto is drop-added 50 ml of dichloromethane wherein 1-acetyl-4-piperidinyl carboxylic acid chloride (9.8 g, 51.8 mmol) is dissolved. A reaction is carried out at reflux for 3 hours and the resulting mixture is poured into a mixture of ice and hydrochloric acid after completion of reaction. The mixture is extracted with dichloromethane (20 ml×3). The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and evaporated to dryness to obtain 5.01 g of a product, with a yield of 36%.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
36%

Synthesis routes and methods III

Procedure details

To a rapidly stirred slurry of aluminum chloride (3.3 g, 24.7 mmol) and 1,3-difluorobenzene (10 mL) at ambient temperature was added 1-acetylpiperidine-4-carbonyl chloride (2.5 g, 13.2 mmol). The reaction mixture was heated at reflux (100° C.) for 1.5 hours and then poured into 30 mL of ice water, the mixture was extracted with DCM (50 ml) and the organic layer was washed with water and dried over Na2SO4. The solvent was removed in vacuo to give an oil. Trituration of the oil with pentane gave the title product (1.75 g, 6.22 mmol, 47%) as a white solid. MS (ESI) m/z 268.3 (M+H+); HPLC (Novapak 150×3.9 mm C-18 column: mobile phase: 35-90% acetonitrile/water with 0.1% TFA, at 2 mL/min over 2 min.) t 1.04 min.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
47%

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